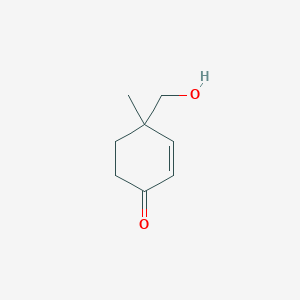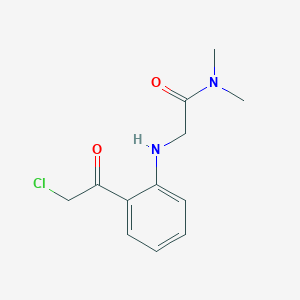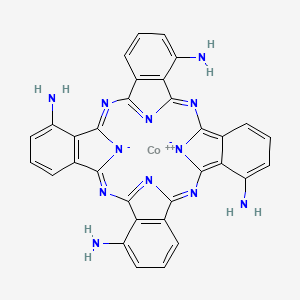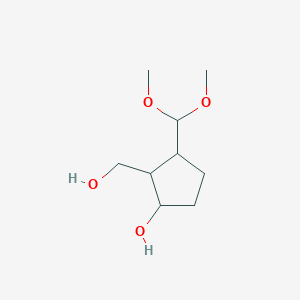
3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol is an organic compound with the molecular formula C8H16O3. It is a cyclopentanol derivative, characterized by the presence of dimethoxymethyl and hydroxymethyl functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone as the starting material.
Hydroxymethylation: Cyclopentanone undergoes hydroxymethylation using formaldehyde and a base such as sodium hydroxide to form 2-(hydroxymethyl)cyclopentanone.
Dimethoxymethylation: The hydroxymethylated product is then subjected to dimethoxymethylation using dimethoxymethane and an acid catalyst like p-toluenesulfonic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dimethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol.
Reduction: 3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentanol.
Substitution: Various substituted cyclopentanols depending on the nucleophile used.
科学的研究の応用
3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and dimethoxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(Hydroxymethyl)cyclopentan-1-ol: Lacks the dimethoxymethyl group, making it less reactive in certain chemical reactions.
2-(Hydroxymethyl)cyclopentan-1-ol: Differently substituted, leading to variations in reactivity and applications.
3-(Methoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol: Similar structure but with a methoxymethyl group instead of dimethoxymethyl.
Uniqueness
3-(Dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol is unique due to the presence of both dimethoxymethyl and hydroxymethyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
特性
分子式 |
C9H18O4 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
3-(dimethoxymethyl)-2-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H18O4/c1-12-9(13-2)6-3-4-8(11)7(6)5-10/h6-11H,3-5H2,1-2H3 |
InChIキー |
RPUYQMPQCUNXIA-UHFFFAOYSA-N |
正規SMILES |
COC(C1CCC(C1CO)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


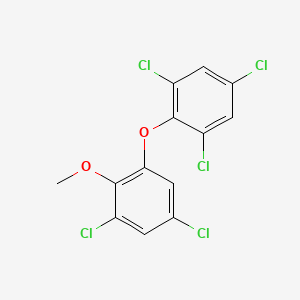
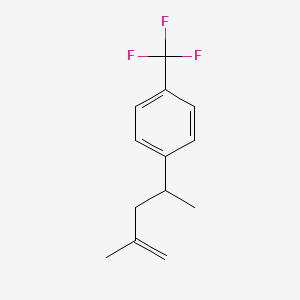
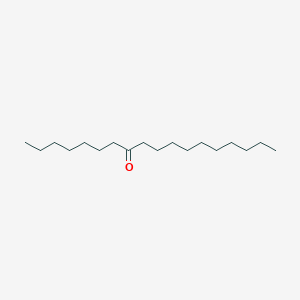
![N-[3-(Triethoxysilyl)propyl]dodecanamide](/img/structure/B13788519.png)

![2-(Methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B13788530.png)
![N-Ethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13788532.png)


